1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea
Description
1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of cyclopropyloxan and trifluorophenyl groups.
Properties
IUPAC Name |
1-(2-cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2/c19-18(20,21)16(10-12-4-2-1-3-5-12)23-17(24)22-14-8-9-25-15(11-14)13-6-7-13/h1-5,13-16H,6-11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMFCJOZHPHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCO2)NC(=O)NC(CC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea typically involves the reaction of appropriate cyclopropyloxan and trifluorophenylpropan intermediates with isocyanates or carbamates under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Possible applications in drug development, particularly for targeting specific pathways or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyloxan and trifluorophenyl groups may enhance binding affinity or specificity, leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyloxan-4-yl)-3-phenylurea: Lacks the trifluorophenyl group, which may result in different chemical and biological properties.
1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-2-phenylethyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-Cyclopropyloxan-4-yl)-3-(1,1,1-trifluoro-3-phenylpropan-2-yl)urea is unique due to the combination of cyclopropyloxan and trifluorophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other ureas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
